molecular formula C26H24N2O4S B3088311 Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate CAS No. 1185036-49-0

Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate

Cat. No.: B3088311
CAS No.: 1185036-49-0
M. Wt: 460.5
InChI Key: CUDOFKIQNQHKJJ-UHFFFAOYSA-N
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Description

Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate is a benzothiophene-derived compound characterized by a 1-benzothiophene core substituted at positions 2, 3, and 5. Key structural features include:

  • Position 2: A phenylcarbonylamino moiety, which may enhance hydrogen-bonding capabilities.
  • Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.
  • Ammoniate form: Likely a salt complex with ammonia, improving crystallinity or stability .

While direct pharmacological data for this compound are unavailable, benzothiophene derivatives are frequently explored in medicinal chemistry for their bioactivity, such as kinase inhibition or antimicrobial properties. Structural elucidation of such compounds often employs X-ray crystallography (via software like SHELXL ) and spectroscopic methods (NMR, HRMS) .

Properties

IUPAC Name

azane;ethyl 2-benzamido-7-phenacyl-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4S.H3N/c1-2-31-26(30)22-20-15-9-14-19(16-21(28)17-10-5-3-6-11-17)23(20)32-25(22)27-24(29)18-12-7-4-8-13-18;/h3-15H,2,16H2,1H3,(H,27,29);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOFKIQNQHKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C=CC=C12)CC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate is a complex organic compound that has garnered attention for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

The compound features a benzothiophene core with various functional groups that enhance its biological activity. The molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, with a molecular weight of approximately 342.45 g/mol . The presence of the phenylcarbonyl and amino groups contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate exhibit significant biological activities, including:

  • Analgesic Effects : Studies have demonstrated that derivatives of benzothiophene exhibit analgesic properties, surpassing traditional analgesics in efficacy. For instance, a study using the "hot plate" method on mice indicated that certain analogs showed enhanced pain relief compared to metamizole .
  • Antitumor Activity : Similar benzothiophene derivatives have been evaluated for their antitumor effects against various cancer cell lines, showing promising results in inhibiting cell proliferation .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in tumor progression or inflammation.
  • Receptor Interaction : The compound could interact with various receptors, modulating signaling pathways associated with pain and inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

Study ReferenceCompound TestedBiological ActivityFindings
Siutkina et al., 20214-amino derivativesAnalgesicEnhanced pain relief compared to control
Dmitriev et al., 2019Benzothiophene analogsAntitumorSignificant inhibition of cancer cell proliferation
Shipilovskikh et al., 2017Ethyl derivativesEnzyme inhibitionEffective against specific tumor-associated enzymes

Comparison with Similar Compounds

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

Structural Differences :

  • Core structure : Compound 6o features a partially saturated 4,5,6,7-tetrahydrobenzo[b]thiophene ring, reducing aromaticity compared to the fully aromatic core of the target compound.
  • Position 7: No substituent (vs. 2-oxo-2-phenylethyl in the target compound).
  • Molecular Weight : HRMS data confirm a molecular weight of 390.1370 g/mol for 6o .

Analytical Techniques :

  • Structural confirmation relied on $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and HRMS, consistent with standard protocols for benzothiophene derivatives .

Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 128811-91-6)

Structural Differences :

  • Core structure : Similar to 6o, this compound has a tetrahydrobenzo[b]thiophene core but includes a 7-oxo group.
  • Position 3: Ethyl carboxylate ester, analogous to the target compound.

Reactivity :

  • The bromine atom in the 3-bromopropanoyl group may confer reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

General Trends in Benzothiophene Derivatives

  • Aromatic vs.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., bromine in CAS 128811-91-6) increase reactivity but may reduce metabolic stability.
    • Hydrophilic groups (e.g., hydroxyl in 6o) enhance solubility but could limit membrane permeability.

Analytical and Computational Tools in Structural Studies

  • X-ray Crystallography : SHELX software (e.g., SHELXL ) is widely used for refining crystal structures, critical for confirming substituent positioning in benzothiophene derivatives.
  • Spectroscopic Methods : NMR and HRMS remain standard for verifying molecular structures, as demonstrated in the characterization of 6o .
  • Visualization : Programs like ORTEP-3 facilitate the graphical representation of molecular geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate

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